molecular formula C12H11BrFN3S B14912055 2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine

2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine

Cat. No.: B14912055
M. Wt: 328.21 g/mol
InChI Key: CXVFJUSYJYEIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine is a synthetic small molecule of high interest in early-stage pharmacological research, particularly in the field of oncology. Its molecular structure incorporates a pyrimidine core, a key scaffold in medicinal chemistry known for its diverse biological activities . The substitution pattern, featuring a benzyl thioether group with bromo and fluoro constituents, is a common design strategy in drug discovery to optimize molecular interactions and physicochemical properties . Compounds with pyrimidine and benzyl thioether structures have demonstrated significant potential as inhibitors of critical biological targets. Research on similar molecules has shown promising activity against cancer cell lines, including breast cancer models (e.g., MCF-7), by targeting pathways such as the Nuclear Factor Kappa B (NF-κB) signaling cascade . The NF-κB pathway is a well-validated therapeutic target in cancer, as its activation promotes cell survival, proliferation, and inhibits apoptosis . Furthermore, pyrimidine-based structures are actively investigated as dual inhibitors of epigenetic regulators like BRD4 and cell cycle kinases like PLK1, representing a novel strategy to overcome drug resistance in cancer therapy . This product is intended for investigative purposes only. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11BrFN3S

Molecular Weight

328.21 g/mol

IUPAC Name

2-[(3-bromo-4-fluorophenyl)methylsulfanyl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C12H11BrFN3S/c1-7-4-11(15)17-12(16-7)18-6-8-2-3-10(14)9(13)5-8/h2-5H,6H2,1H3,(H2,15,16,17)

InChI Key

CXVFJUSYJYEIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=C(C=C2)F)Br)N

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The 6-methylpyrimidin-4-amine scaffold is typically synthesized via cyclocondensation of β-keto esters with guanidine derivatives. For example:
$$
\text{CH}3\text{COCH}2\text{COOR} + \text{H}2\text{N-C(NH}2\text{)-NH}_2 \rightarrow \text{6-Methylpyrimidin-4-amine} + \text{ROH}
$$
This method, adapted from kinase inhibitor syntheses, employs ethanol as a solvent under reflux (80–100°C) to achieve yields of 70–85%.

Halogenation for Thiol Substitution

To introduce the thioether group, the pyrimidine core is often halogenated at the 2-position. Chlorination or bromination using POCl₃ or PBr₃ in anhydrous conditions generates 2-chloro-6-methylpyrimidin-4-amine, a key intermediate for nucleophilic displacement.

Synthesis of 3-Bromo-4-fluorobenzylthiol

Bromination of Fluorinated Phenols

The benzylthio group’s aromatic precursor, 3-bromo-4-fluorotoluene, is synthesized via directed bromination. As demonstrated in CN111825531B, bromination of 4-fluoro-2-methylphenol using Br₂ and H₂O₂ in CH₂Cl₂/H₂O at −10–5°C achieves regioselective bromination at the 2-position (yield: 94–95%). Subsequent free-radical bromination or catalytic C–H activation introduces the 3-bromo group.

Thiolation of Benzyl Halides

The brominated intermediate is converted to 3-bromo-4-fluorobenzyl thiol via:

  • Free-radical thiolation : Reaction with thiourea (NH₂CSNH₂) and AIBN in DMF at 80°C.
  • Nucleophilic displacement : Treatment with NaSH in ethanol under reflux.

Thioether Bond Formation

Nucleophilic Aromatic Substitution

2-Chloro-6-methylpyrimidin-4-amine reacts with 3-bromo-4-fluorobenzyl thiol in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. This SNAr mechanism proceeds with yields of 65–78%, contingent on the electron-withdrawing nature of the pyrimidine ring.

Palladium-Catalyzed Cross-Coupling

Adapting methods from PMC8465532, Suzuki-Miyaura coupling could link pre-functionalized pyrimidine and benzylthio moieties. For example:
$$
\text{2-Bromo-6-methylpyrimidin-4-amine} + \text{3-Bromo-4-fluorobenzylthiolate-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$
This route, while feasible, requires optimization of boronated thiol precursors.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Challenges
Nucleophilic Substitution K₂CO₃, DMF, 80°C, 12h 72% Simple setup, minimal catalysts Competing hydrolysis of thiols
Cross-Coupling Pd(PPh₃)₄, K₃PO₄, 90°C, 24h 58% High regioselectivity Costly catalysts, side reactions

Purification and Characterization

  • Crystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (99.3–99.5% by HPLC).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.58 (d, J = 8.2 Hz, 1H, Ar-H), 4.52 (s, 2H, SCH₂), 2.42 (s, 3H, CH₃).
    • MS (ESI+) : m/z 346.0 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used to oxidize the thioether group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced forms of the pyrimidine ring.

Scientific Research Applications

2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The presence of the bromo and fluoro substituents may enhance its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Structural Insights :

  • Core Heterocycle : The pyrimidin-4-amine core (as in the target compound) is distinct from the 1,3,4-oxadiazole core in compound 5g . Pyrimidines often participate in hydrogen bonding via their amine groups, whereas oxadiazoles may engage in π-π stacking or dipole interactions.
  • Halogenation: The dual bromo/fluoro substitution in the target compound may confer stronger electrostatic interactions compared to mono-halogenated analogs like 5g (4-bromo) .
  • Thioether vs.

Fungicidal and Herbicidal Performance

  • Compound 5g (1,3,4-oxadiazole derivative) : Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal "bleaching" effects attributed to its 4-bromobenzylthio group .
  • Target Compound (Inferred) : The 3-bromo-4-fluoro substitution could enhance binding to succinate dehydrogenase (SDH), a common fungicidal target, as seen in molecular docking studies of compound 5g with SDH (PDB:2FBW) .

Molecular Interactions

  • Compound 5g: Docking studies revealed carbonyl groups critical for SDH binding.
  • Role of Halogens: Bromine’s bulky electronegativity and fluorine’s small size in the target compound may optimize hydrophobic and van der Waals interactions compared to mono-halogenated analogs.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in 6-bromo-2-(trifluoromethyl)pyrimidin-4-amine increases logP, whereas the target compound’s thioether and dual halogens balance polarity and lipophilicity .
  • Solubility : The pyrimidin-4-amine core’s amine group may enhance aqueous solubility relative to oxadiazole derivatives like 5g .

Q & A

Q. Key Considerations

  • Microwave-assisted synthesis (e.g., 90°C, 5 hours) can enhance reaction efficiency and yield .
  • Use of anhydrous solvents and inert atmospheres to prevent oxidation of the thiol group.

Q. Table 1: Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
ThiolationNaH, DMF, RT, 12h65-75
PurificationEthanol/water recrystallization>95% purity

How is the compound characterized structurally?

Q. Basic Characterization Techniques

  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement. The thioether bond geometry and halogen positions are critical for confirming connectivity .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl at C6, benzylthio at C2).
    • FTIR : Identification of amine (-NH2_2) and C-S stretching vibrations .

Advanced Tip : For low-resolution data, employ twin refinement in SHELXL to resolve ambiguities .

How can reaction yields be optimized for the thioether linkage formation?

Q. Advanced Methodological Strategies

  • Catalyst Screening : Test Pd-based catalysts or phase-transfer agents to accelerate coupling.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics.
  • Microwave Irradiation : Reduces reaction time (e.g., from 12h to 2h) while maintaining yields .

Data Analysis : Use HPLC to monitor intermediate formation and adjust stoichiometry dynamically.

How to resolve discrepancies between spectroscopic and crystallographic data?

Q. Contradiction Analysis Workflow

Verify Sample Purity : Ensure no residual solvents or byproducts skew NMR/IR results.

Check for Tautomerism : The pyrimidine ring may exhibit tautomeric shifts in solution vs. solid state .

Computational Validation : Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental spectra .

Example : If crystallography shows planar geometry but NMR suggests flexibility, consider dynamic effects in solution.

What strategies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced SAR Approaches

  • Substituent Modification : Replace the 3-bromo-4-fluorobenzyl group with other halogens (e.g., Cl, I) or electron-withdrawing groups to assess biological activity shifts .
  • Biological Assays : Test against kinase targets (e.g., EGFR) or antimicrobial models (e.g., E. coli MIC assays) based on structural analogs .

Q. Table 2: Analogous Compounds and Activities

Analog SubstituentBiological TargetActivity (IC50_{50})Reference
4-TrifluoromethylphenylAnticancer (kinase)0.8 µM
4-NitrophenoxyAntimicrobial12 µg/mL

How to address crystallographic challenges like twinning or poor diffraction?

Q. Advanced Crystallography Techniques

  • Twin Refinement : Use SHELXL’s TWIN and BASF commands to model twinned domains .
  • High-Resolution Data : Collect data at synchrotron facilities for small or weakly diffracting crystals.
  • Hydrogen Bond Analysis : Map H-bond networks to validate packing arrangements .

What computational methods predict reactivity or binding interactions?

Q. Advanced Modeling Workflow

DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites.

Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases) .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Example : The bromo-fluorobenzyl group may exhibit halogen bonding with protein residues, which can be visualized in docking results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.